molecular formula C14H19Cl2N3 B2384522 (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride CAS No. 2138010-63-4

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride

Cat. No.: B2384522
CAS No.: 2138010-63-4
M. Wt: 300.23
InChI Key: DFDLUXNKRKJLFB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride is a synthetic organic compound featuring a methyl-substituted imidazole core linked to a phenylcyclopropyl moiety via a methanamine bridge. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound’s structure combines three critical elements:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, substituted at the 1-position with a methyl group.
  • Methanamine backbone: A primary amine functionalized as a dihydrochloride salt to improve bioavailability.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;;/h2-6,9-10,12H,7-8,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDLUXNKRKJLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with 1-phenylcyclopropylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride may act as a positive allosteric modulator for metabotropic glutamate receptors (mGluR). A study demonstrated that compounds with similar structures exhibited dose-dependent inhibition of hyperactivity in animal models, suggesting potential applications in treating psychotic disorders and other neurological conditions .

Antipsychotic Effects

The compound has shown promise in preclinical models for its ability to modulate neurotransmitter systems involved in psychosis. Specifically, it has been linked to reducing symptoms associated with methamphetamine-induced hyperactivity, indicating a possible role in managing stimulant-induced psychosis .

Antidepressant Potential

There is emerging evidence that compounds structurally related to this compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation. This suggests potential applications in developing antidepressant therapies.

Table: Summary of Research Applications

Application AreaFindingsReference
Neurological DisordersPositive modulation of mGluR with effects on hyperactivity in mice
Antipsychotic EffectsReduction of methamphetamine-induced symptoms
Antidepressant PotentialInfluence on serotonin/norepinephrine pathways

Notable Studies

  • Study on mGluR Modulation :
    • Researchers synthesized a series of compounds related to (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine and evaluated their pharmacokinetic profiles.
    • Results indicated significant activity as positive allosteric modulators, providing a foundation for further development as therapeutic agents for psychiatric disorders .
  • Behavioral Studies :
    • Behavioral assays conducted on rodent models demonstrated the compound's efficacy in reducing hyperactivity and anxiety-like behaviors, supporting its potential use in treating anxiety and mood disorders .

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the phenylcyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Key Differences Similarity Score (if applicable)
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride C₁₄H₁₈Cl₂N₃ 307.21 g/mol Methyl-imidazole, phenylcyclopropyl, dihydrochloride salt Reference compound
1-(1-Cyclopropyl-1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride C₁₇H₁₈Cl₂N₃ 351.25 g/mol Benzimidazole (fused benzene-imidazole), cyclopropyl, dihydrochloride salt Larger aromatic system (benzimidazole) may enhance binding affinity but reduce solubility
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 g/mol Cyclopropyl-imidazole, dihydrochloride salt Lacks phenyl group; smaller structure likely reduces target interaction
(1H-Imidazol-2-yl)methanamine hydrochloride (CAS 138799-95-8) C₄H₈ClN₃ 133.58 g/mol Unsubstituted imidazole, hydrochloride salt No methyl or cyclopropyl groups; minimal steric hindrance 0.88

Key Research Findings

  • However, this modification reduces solubility compared to the target compound’s simpler imidazole core .
  • Cyclopropyl Substituents (e.g., ) : Cyclopropane rings in analogs like (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride confer metabolic stability by resisting cytochrome P450 oxidation. However, the absence of a phenyl group in this analog may limit lipophilicity and membrane permeability .
  • Amine Salts (e.g., ): Dihydrochloride or hydrochloride salts are common across analogs to enhance solubility. The target compound’s dihydrochloride form likely offers superior bioavailability compared to mono-salinated variants .

Biological Activity

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride, a compound with notable pharmacological properties, has garnered attention in recent years for its potential therapeutic applications, particularly in oncology. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, cytotoxic effects, and potential for further development in medicinal chemistry.

  • Molecular Formula : C12H15ClN4
  • CAS Number : 2138054-90-5
  • Structure : The compound features a substituted imidazole ring and a cyclopropyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that this compound can induce cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin.

Key Findings:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to have an EC50 value of 172.7 μM in the NCI-H460 lung cancer cell line, which is comparable to cisplatin's EC50 of 78.3 μM .
  • DNA Interaction : Similar to cisplatin, this compound interacts directly with nuclear DNA, leading to the induction of p53 and p21(Waf) expression, critical proteins involved in cell cycle regulation and apoptosis .
  • Cellular Uptake : Studies have demonstrated that the compound readily diffuses into cells, allowing it to exert its effects on intracellular targets effectively .

Case Studies

A series of studies have evaluated the efficacy of this compound in vitro:

StudyCell LineEC50 (μM)Comparison Agent
1NCI-H460172.7Cisplatin (78.3)
2HCT-15Not specifiedCisplatin
3HCT-116Not specifiedCisplatin

These findings suggest that while the compound may be less potent than cisplatin across various cell lines, it maintains comparable efficacy in specific contexts, particularly in non-small-cell lung cancer .

Pharmacological Implications

The promising biological activity of this compound positions it as a candidate for further research and development in anticancer therapies. Its ability to induce apoptosis through DNA interaction and modulate key regulatory proteins highlights its potential as a lead compound for novel chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride?

  • Methodology : The compound can be synthesized via a multi-step approach:

Imidazole Core Formation : React 1-methylimidazole with a cyclopropane derivative (e.g., 1-phenylcyclopropylmethanamine) under basic conditions (e.g., ammonia or sodium hydroxide) to form the imidazole-cyclopropyl intermediate .

Amine Functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, depending on precursor availability.

Salt Formation : Treat the free base with hydrochloric acid to obtain the dihydrochloride salt.

  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazole ring (δ 7.0–7.5 ppm for aromatic protons) and cyclopropane protons (δ 1.2–1.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z for C14_{14}H17_{17}Cl2_2N3_3: 274.19) .
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles .

Q. What are the stability considerations for this compound?

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce decomposition .
  • Handling : Use inert atmosphere (N2_2/Ar) during synthesis to minimize oxidation. Degradation products may include imidazole derivatives and cyclopropane ring-opened byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalytic Systems : Employ Pd/C or Raney nickel for reductive amination steps to enhance efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to improve reaction kinetics .
  • Process Monitoring : Track intermediates via TLC (chloroform:methanol, 6:1 v/v) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What computational tools are suitable for predicting biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or serotonin receptors, leveraging the compound’s imidazole moiety for hydrogen bonding .
  • QSAR Studies : Apply MOE or ChemAxon to correlate structural features (e.g., logP, polar surface area) with activity. Substituents on the cyclopropane ring may modulate bioavailability .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to assess permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hERG inhibition risk) .

Q. How does the compound interact with biological targets?

  • Mechanistic Insights : The imidazole ring acts as a pharmacophore, potentially binding to heme-containing enzymes (e.g., cytochrome P450) or metal ions in active sites. The cyclopropane group may enhance rigidity, improving target selectivity .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM) to determine IC50_{50}. Pair with cytotoxicity assays (MTT or CellTiter-Glo) on HEK293 or HepG2 cells to establish therapeutic indices .

Q. How to resolve contradictions in reported physicochemical properties?

  • Data Validation : Cross-reference melting point, solubility, and spectral data across peer-reviewed studies (e.g., PubChem, DSSTox) .
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., standardized solvent systems, calibrated instruments) to confirm discrepancies .

Q. What are the decomposition pathways under extreme pH or temperature?

  • Stress Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Analyze via LC-MS to identify degradation products (e.g., ring-opening of cyclopropane at low pH) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C; observe mass loss events correlating with HCl release or imidazole decomposition .

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